molecular formula C12H17NOS B8704185 4-(2-Methylsulfinylphenyl)piperidine

4-(2-Methylsulfinylphenyl)piperidine

Cat. No. B8704185
M. Wt: 223.34 g/mol
InChI Key: GETHXZBPJVUSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylsulfinylphenyl)piperidine is a useful research compound. Its molecular formula is C12H17NOS and its molecular weight is 223.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methylsulfinylphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methylsulfinylphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

4-(2-methylsulfinylphenyl)piperidine

InChI

InChI=1S/C12H17NOS/c1-15(14)12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3

InChI Key

GETHXZBPJVUSBH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=CC=C1C2CCNCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product of Step 4 (0.5 g) was treated with trifluoroacetic acid (10 mL) and heated at reflux temperature for 45 minutes. The reaction mixture was cooled, diluted with toluene (40 mL) and evaporated. This procedure was repeated two more times. The residue was treated with CH2Cl2 (70 mL) and adjusted to alkaline pH via addition of NH4OH solution. The organic layer was separated, dried over MgSO4, filtered and evaporated to give 4-(2-methylsulfinylphenyl)piperidine (0.3 g).
Name
product
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-benzyloxycarbonyl-4-(2-methylsulfinylphenyl)piperidine (1.66 g) in 8 mL of trifluoroacetic acid was heated to reflux for 45 minutes. At the end of this period, the reaction mixture was evaporated and the residue was treated with toluene. Upon evaporating the solvent, the residue was treated with an additional portion of toluene and the process was repeated. The final residue was dried under reduced pressure and purified by chromatography; elution with dichloromethane:methanol:triethylamine (19:1:1) afforded the named product (0.87 g); MS: 224; NMR: 1.6-2.4 (m, 4), 2.7 (two peaks, 3), 2.9-3.2 (m, 3), 3.3-3.5 (m, 2), 5.3-5.7 (br, 1), 7.4-7.5 (m, 3), 7.9-8.0 (m, 1).
Name
1-benzyloxycarbonyl-4-(2-methylsulfinylphenyl)piperidine
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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